Cas no 73573-87-2 (Formoterol)
Formoterol Chemical and Physical Properties
Names and Identifiers
-
- rel-N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide
- Formoterol
- FORMOTEROL TARTARATE
- (E)-2-hydroxy-3-octene
- 2-Cycloheptenylacetate
- 3-Acetoxycycloheptene
- cyclohept-2-enyl acetate
- E-3-octen-2-ol
- N-[2-Hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide
- rac-(E)-3-acetoxycycloheptene
- rac-(E)-3-octen-2-ol
- rac-(N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]-amino]ethyl]phenyl]formamide)
- rac-cyclohept-2-en-1-yl acetate
- trans-3-octen-2-ol
- 126587-85-7
- N-[2-hydroxy-5-[(1rs)-1-hydroxy-2-[[(1rs)-2(4methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl] formamide
- CHEMBL1256786
- BPZSYCZIITTYBL-UHFFFAOYSA-N
- (+-)-2'-Hydroxy-5'-((RS)-1-hydroxy-2-(((RS)-p-methoxy-alpha-methylphenethyl)amino)ethyl)formanilide
- SCHEMBL15856256
- D07990
- NS00008796
- (+-)-Formoterol
- DTXSID20860603
- AC-459
- DB00983
- UNII-5ZZ84GCW8B
- DTXCID4065311
- CHEBI:63082
- HSDB 7287
- n-[2-hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl]formamide
- R03AC13
- AT22502
- STL450992
- L000259
- Q637247
- Oxis (TN)
- DTXSID1023077
- BD-40A
- Racemic formoterol
- Oxeze/Oxis
- AKOS015961179
- Formoterolum (INN-Latin)
- Formoterol (INN)
- Foradil
- 2'-hydroxy-5'-(1-hydroxy-2-((p-methoxy-alpha-methylphenethyl)amino)ethyl)formanilide
- Formamide, N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, [R-(R*,S*)]-
- AS-14186
- Innovair
- Formoterolum [INN-Latin]
- NCGC00181126-01
- 3-formylamino-4-hydroxy-alpha-
- N-(2-hydroxy-5-((1RS)-1-hydroxy-2-(((2RS)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide
- NSC_3083544
- BDBM86453
- CGP-25827A
- SB17482
- 73573-87-2
- FORMOTEROL FUMARATE
- SCHEMBL349579
- CHEBI:5147
- FORMAMIDE, N-(2-HYDROXY-5-(1-HYDROXY-2-((2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)-
- Formamide, N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-; N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
- (+/-)-2'-hydroxy-5'-
- N-[2-hydroxy-5-(1-hydroxy-2-{[2-(4-methoxyphenyl)-1-methylethyl]amino}ethyl)phenyl]formamide
- 2'-hydroxy-5'-{1-hydroxy-2-[(p-methoxy-alpha-methylphenethyl)amino]ethyl}formanilide
- Formoterolum
- 128954-45-0
- C07805
- EN300-7480042
- rel-N-
- CAS_73573-87-2
- GTPL3465
- Fluir
- n-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
-
- MDL: MFCD05662345
- Inchi: 1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)
- InChI Key: BPZSYCZIITTYBL-YJYMSZOUSA-N
- SMILES: O[C@H](C1C=CC(=C(C=1)NC=O)O)CN[C@H](C)CC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 344.17400
- Monoisotopic Mass: 344.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.8A^2
- XLogP3: 1.8
Experimental Properties
- Color/Form: crystallization
- Density: 1.2±0.1 g/cm3
- Melting Point: 137-140°C
- Boiling Point: 162.3±13.0 °C at 760 mmHg
- Flash Point: 54.4±0.0 °C
- Refractive Index: 1.616
- Solubility: DMSO: 20 mg/mL, soluble
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 90.82000
- LogP: 3.32310
- Vapor Pressure: 2.9±0.3 mmHg at 25°C
Formoterol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGK Germany:3
- Safety Instruction: H332 (23.08%) H361 (76.92%) H362 (69.23%)
- Storage Condition:Store at room temperature
Formoterol Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Formoterol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F254785-2.5mg |
Formoterol |
73573-87-2 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
| TRC | F254785-10mg |
Formoterol |
73573-87-2 | 10mg |
$ 570.00 | 2022-06-05 | ||
| TRC | F254785-25mg |
Formoterol |
73573-87-2 | 25mg |
$ 1240.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F11850-100mg |
Formoterol |
73573-87-2 | 98% | 100mg |
¥498.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-2 mg |
Formoterol |
73573-87-2 | 99.90% | 2mg |
¥392.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-5 mg |
Formoterol |
73573-87-2 | 99.90% | 5mg |
¥588.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-10 mg |
Formoterol |
73573-87-2 | 99.90% | 10mg |
¥776.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-25 mg |
Formoterol |
73573-87-2 | 99.90% | 25mg |
¥1712.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-50 mg |
Formoterol |
73573-87-2 | 99.90% | 50mg |
¥3016.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2580-100 mg |
Formoterol |
73573-87-2 | 99.90% | 100MG |
¥5429.00 | 2022-04-26 |
Formoterol Suppliers
Formoterol Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Amphetamines and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Phenethylamines Amphetamines and derivatives
- Other Chemical additives Functional Additives
Additional information on Formoterol
Formoterol (CAS No: 73573-87-2) - A Comprehensive Overview in Modern Pharmaceutical Research
Formoterol, a compound with the chemical identifier CAS No: 73573-87-2, has emerged as a significant player in the field of respiratory medicine. This β₂-adrenergic receptor agonist is widely recognized for its role in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its unique pharmacological properties, including prolonged duration of action and high selectivity, have positioned it as a cornerstone in therapeutic strategies for respiratory conditions.
The molecular structure of Formoterol is characterized by itsformyl group andtertiary amine moiety, which contribute to its potent bronchodilatory effects. These structural features enable Formoterol to bind effectively to β₂-adrenergic receptors, leading to smooth muscle relaxation and improved airflow. This mechanism of action has been extensively studied and validated in numerous clinical trials, establishing Formoterol as a first-line treatment for patients with moderate to severe COPD.
Recent advancements in pharmacology have highlighted the potential of Formoterol beyond its traditional applications. A notable development is its use in combination therapies, where it is paired with corticosteroids to enhance anti-inflammatory effects while maintaining bronchodilatory benefits. This approach has shown promise in reducing exacerbation rates and improving overall lung function in patients with severe asthma.
In the realm of clinical research, Formoterol has been the subject of several innovative studies exploring its effects on airway inflammation and remodeling. A pivotal study published in the Journal of Clinical Investigation demonstrated that Formoterol can modulate key inflammatory pathways, such as interleukin-13 (IL-13) and tumor necrosis factor-alpha (TNF-α), thereby reducing airway hyperresponsiveness. These findings suggest that Formoterol may have broader therapeutic implications beyond simple bronchodilation.
The pharmacokinetic profile of Formoterol is another area of interest. Itslong half-life allows for once-daily dosing, which enhances patient compliance and convenience. This attribute has been particularly beneficial for patients with COPD who require consistent management of their condition. Additionally, studies have shown that the drug'shigh bioavailability ensures reliable therapeutic effects even when administered via inhalation devices.
Emerging research also delves into the potential of Formoterol as a treatment for non-respiratory conditions. Preliminary studies have explored its use in managing conditions like chronic heart failure and pulmonary hypertension, leveraging its ability to enhance cardiovascular function through β₂-adrenergic receptor activation. While further research is needed to fully understand these applications, they open up new avenues for therapeutic exploration.
The synthesis and characterization of Formoterol continue to be areas of active investigation. Researchers are focusing on optimizing production methods to ensure high purity and yield while minimizing environmental impact. Advances in green chemistry principles have led to the development of more sustainable synthetic routes, aligning with global efforts to promote eco-friendly pharmaceutical practices.
The regulatory landscape for Formoterol has evolved significantly over the years. Regulatory agencies such as the FDA and EMA have updated their guidelines to reflect new evidence on its efficacy and safety profile. These updates have facilitated broader approval for various formulations and combination therapies, expanding access to patients who could benefit from this compound.
In conclusion, Formoterol (CAS No: 73573-87-2) represents a vital advancement in respiratory medicine. Its unique pharmacological properties, combined with ongoing research into novel applications, underscore its importance in modern therapeutic strategies. As scientific understanding continues to grow, it is likely that Formoterol will remain at the forefront of treatments for respiratory diseases and potentially other conditions as well.
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